5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(3-phenylpropyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHSJISJSSMCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization Method
One of the most common routes involves the preparation of a hydrazide intermediate followed by cyclodehydration to form the oxadiazole ring:
Step 1: Preparation of Hydrazide Intermediate
The starting material is usually a carboxylic acid derivative containing the 3-phenylpropyl moiety. This acid is converted to the corresponding methyl ester via Fischer esterification using methanol and catalytic sulfuric acid.
Subsequently, hydrazinolysis of the methyl ester with hydrazine hydrate yields the hydrazide intermediate.Step 2: Cyclization to Oxadiazole
The hydrazide is then subjected to cyclization using dehydrating agents such as phosphoryl chloride or by oxidative cyclization methods. This step closes the ring to form the 1,3,4-oxadiazole core with the amino group at the 2-position.
This method is supported by literature where hydrazides react with acylating agents or under oxidative conditions to yield 1,3,4-oxadiazoles with various substituents at the 5-position, including alkyl and aryl groups analogous to the 3-phenylpropyl substituent.
Cyclodehydration of Acyl Hydrazones
An alternative approach involves the synthesis of acyl hydrazones from corresponding aldehydes and hydrazides, followed by cyclodehydration:
- The hydrazide intermediate is condensed with an aldehyde containing the phenylpropyl group to form hydrazone.
- The hydrazone undergoes cyclodehydration under mild oxidative conditions (e.g., iodine and potassium carbonate) to form the 1,3,4-oxadiazole ring.
This method allows for structural diversity and has been reported with good yields and mild reaction conditions.
Use of Thiosemicarbazide Derivatives and Desulfurative Cyclization
In some cases, thiosemicarbazide derivatives are used as precursors. Desulfurative cyclization with reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride in dimethyl sulfoxide at moderate temperatures (around 60°C) can yield 1,3,4-oxadiazole derivatives with amino substitution.
Green and Microwave-Assisted Synthetic Methods
Recent advances emphasize eco-friendly and efficient synthetic routes:
- Microwave Irradiation: Accelerates the synthesis of oxadiazole derivatives by reducing reaction times significantly compared to conventional heating.
- Electrochemical Methods: Anodic oxidation techniques have been reported for the synthesis of 2-amino-5-substituted 1,3,4-oxadiazoles, offering a green alternative.
- Catalyst-Assisted Cyclization: Use of catalysts such as cesium tungsto phosphoric acid in aqueous media or iodine as a catalyst in grinding methods enhances reaction efficiency and yield under mild conditions.
These methods reduce environmental impact and improve scalability.
Detailed Research Findings and Data Summary
Reaction Conditions and Yields
Characterization Techniques
The synthesized 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine and related derivatives are typically characterized by:
- Infrared Spectroscopy (IR): Identification of characteristic oxadiazole ring vibrations and amino groups.
- Nuclear Magnetic Resonance (NMR): Proton (^1H) and carbon (^13C) NMR confirm the presence of the phenylpropyl substituent and ring structure.
- Elemental Analysis: Confirms molecular composition and purity.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
These analyses ensure structural confirmation and purity of the final product.
Summary and Recommendations
The preparation of 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine is primarily achieved through hydrazide intermediates followed by cyclization, with several alternative methods providing flexibility in synthetic design. Green chemistry approaches and microwave-assisted methods offer promising avenues for efficient, scalable, and environmentally benign synthesis.
For practical laboratory synthesis, the hydrazide cyclization method using hydrazine hydrate and phosphoryl chloride remains robust and reliable, yielding high purity products. For rapid and eco-friendly synthesis, microwave irradiation or catalyst-assisted grinding methods are recommended.
Chemical Reactions Analysis
Types of Reactions
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Interactions
- 5-Phenyl-1,3,4-oxadiazol-2-amine: The phenyl ring is inclined at 13.42° relative to the planar oxadiazole ring. This tilt facilitates intermolecular N–H⋯N hydrogen bonding, forming double-stranded chains in the crystal lattice .
- 5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-amine : The chlorobenzyl group introduces electron-withdrawing effects, which may enhance electrophilic reactivity compared to the electron-neutral phenylpropyl substituent. This difference is evident in its acylation reactions with acid chlorides, yielding derivatives with improved antimicrobial activity .
Table 1: Structural Parameters of Selected Oxadiazol-2-amines
Biological Activity
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound belonging to the oxadiazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine features an oxadiazole ring substituted with a phenylpropyl group and an amine group at the 2-position. This unique configuration contributes to its biological properties:
| Feature | Description |
|---|---|
| Chemical Formula | CHNO |
| Molecular Weight | 230.26 g/mol |
| Functional Groups | Oxadiazole ring, amine group |
1. Anticancer Properties
Research indicates that 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine exhibits significant anticancer activity. It may inhibit specific enzymes involved in cell proliferation pathways, showcasing potential therapeutic effects against various cancers. For instance, studies have demonstrated that derivatives of oxadiazoles can exhibit antiproliferative effects on human cancer cell lines such as HCT-116 and PC-3 .
Case Study:
In vitro studies using the MTT assay showed that certain oxadiazole derivatives exhibited IC values ranging from 12.1 to 53.6 µM against carbonic anhydrase II (CA-II), a target implicated in tumor growth and metastasis .
2. Antimicrobial Activity
5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine also demonstrates broad-spectrum antimicrobial properties. It has been evaluated for its efficacy against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) for several derivatives has shown promising results in inhibiting microbial growth.
| Microbial Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 750 |
| Escherichia coli | 500 |
| Candida albicans | 600 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vivo models have shown that oxadiazole derivatives can significantly reduce edema induced by carrageenan administration, suggesting a potential role in treating inflammatory conditions.
The mechanism of action for 5-(3-Phenylpropyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activities and receptor functions critical for various disease pathways:
- Enzyme Inhibition: The compound may inhibit enzymes such as CA-II and others involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation: It has been suggested that the compound interacts with receptors that regulate cellular signaling pathways, contributing to its therapeutic effects.
Research Findings and Future Directions
Recent studies emphasize the need for further exploration of the structure–activity relationships (SAR) of oxadiazole derivatives to enhance their biological efficacy. Researchers are focusing on optimizing chemical modifications to improve potency and selectivity against specific targets.
Future Research Areas:
- Synthesis of New Derivatives: Investigating different substitutions on the oxadiazole ring to enhance biological activity.
- In Vivo Studies: Conducting comprehensive animal studies to evaluate the safety and efficacy of these compounds.
- Mechanistic Studies: Elucidating the precise molecular mechanisms underlying their anticancer and antimicrobial activities.
Q & A
Q. What strategies address solubility and bioavailability limitations?
- Prodrug design : Esterification of amine groups improves water solubility .
- Nanoformulation : Liposomal encapsulation enhances cellular uptake and reduces off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
